

# PF-562271 hydrochloride mechanism of action

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Compound of Interest

Compound Name: PF-562271 hydrochloride

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An In-depth Technical Guide to the Mechanism of Action of PF-562271

### Introduction

PF-562271, also known as VS-6062, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1] It primarily targets Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] FAK is a non-receptor protein tyrosine kinase that plays a crucial role in signaling pathways initiated by integrins and growth factors, which are pivotal for cell migration, proliferation, survival, and angiogenesis.[3][4] Given that FAK expression is frequently elevated in a wide range of human cancers, it has emerged as a significant target for therapeutic intervention.[3][4] PF-562271 has been investigated in preclinical models and has advanced into Phase I clinical trials for various solid tumors, including pancreatic, head and neck, and prostate cancers.[5][6][7] This document provides a comprehensive overview of the mechanism of action of PF-562271, supported by quantitative data, experimental methodologies, and visual diagrams.

### Core Mechanism of Action

PF-562271 functions as a reversible, ATP-competitive inhibitor of FAK and PYK2.[2][8] It binds directly to the ATP-binding cleft of the FAK kinase domain, forming key hydrogen bonds with the main-chain atoms in the kinase hinge region.[6][9] This binding action prevents the autophosphorylation of FAK at the tyrosine residue 397 (Y397), which is a critical step for its activation.[4][7]

Inhibition of FAK and PYK2 disrupts downstream signaling cascades essential for tumor progression. By blocking FAK, PF-562271 effectively impedes cell migration, proliferation, and

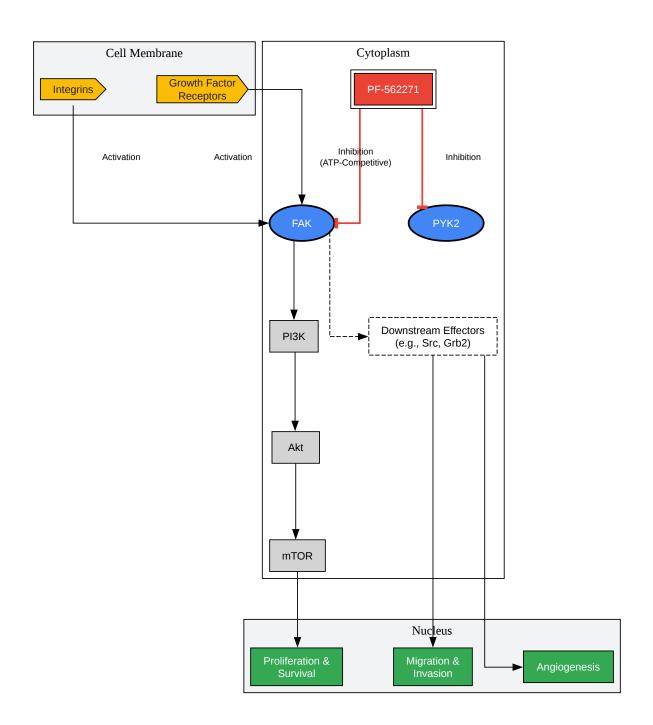






survival.[1] One of the key pathways affected is the Protein Kinase B (PKB/Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is downregulated following treatment with PF-562271.[1] The compound's action leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in cancer cells.[1][9] Furthermore, PF-562271 demonstrates anti-angiogenic properties by blocking growth factor-stimulated blood vessel formation.[9]





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Caption: PF-562271 inhibits FAK and PYK2 signaling pathways.



# **Quantitative Data**

The inhibitory activity of PF-562271 has been quantified in various assays, demonstrating its potency and selectivity.

**Table 1: In Vitro Kinase Inhibitory Activity** 

Target Kinase	IC50 (nM)	Notes
FAK	1.5	Potent, ATP-competitive, and reversible inhibition.[2][8][9]
PYK2	13 - 14	Approximately 10-fold less potent than for FAK.[8][10]
CDK2/Cyclin E	30	Greater than 100-fold selectivity against many other kinases.[2][6]
CDK3/Cyclin E	47	Selectivity observed against various non-target kinases.[6]
CDK1/Cyclin B	58	Selectivity observed against various non-target kinases.[6]

**Table 2: In Vitro Cellular Activity** 



Cell Line/Assay	IC50	Notes
Phospho-FAK (Y397) Inhibition	5 - 30 nM	Measured in inducible cell- based assays across various cell lines.[4][6][8]
MV-4-11 (Human Leukemia)	0.2766 μΜ	Cell viability assay.[8]
SW982 (Human Synovial Sarcoma)	0.3282 μΜ	Cell viability assay.[8]
KM12 (Human Colon Cancer)	0.38557 μΜ	Cell viability assay.[8]
Ewing Sarcoma Cell Lines (Avg.)	2.4 μΜ	Average across seven cell lines after 3 days of treatment. [2]
PC3-M (Prostate Cancer)	3.3 μΜ	Dose-dependent inhibition of cell proliferation.[8]

**Table 3: In Vivo Antitumor Efficacy** 

Tumor Model	Dose	% Tumor Growth Inhibition (TGI)
PC3M-luc-C6 (Prostate, s.c.)	25 mg/kg, PO, BID	62%
PC3-M (Prostate)	50 mg/kg, PO, BID	45%
BxPc3 (Pancreatic)	50 mg/kg, PO, BID	86%
BT474 (Breast)	25-50 mg/kg, BID	78% - 94%
LoVo (Colon)	25-50 mg/kg, BID	78% - 94%

Data compiled from multiple preclinical studies.[6][8][9][11]

# **Experimental Protocols & Methodologies**

Detailed protocols for the key experiments that characterize the mechanism of action of PF-562271 are summarized below.



## **In Vitro Kinase Assays**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 against purified kinase enzymes.
- Methodology: Recombinant FAK and PYK2 enzymes are incubated with a peptide substrate
  and ATP in the presence of varying concentrations of PF-562271. The kinase activity is
  typically measured by quantifying the amount of phosphorylated substrate, often using
  methods like radioisotope incorporation (<sup>33</sup>P-ATP) or fluorescence-based assays. The IC50
  value is calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is
  assessed by running similar assays against a panel of other kinases.[2][8]

## **Cell-Based FAK Autophosphorylation Assay**

- Objective: To measure the inhibition of FAK autophosphorylation (p-FAK Y397) in a cellular context.
- Methodology: Human tumor cell lines (e.g., U87MG glioblastoma, PC-3 prostate) are
  cultured and treated with a range of PF-562271 concentrations for a specified duration.[4]
  Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot or
  ELISA using antibodies specific for total FAK and phosphorylated FAK (Y397). The signal
  intensity of p-FAK is normalized to total FAK, and the IC50 is determined from the doseresponse curve.[4]

# Cell Proliferation and Viability Assays

- Objective: To assess the effect of PF-562271 on cancer cell growth.
- Methodology: Cancer cell lines are seeded in multi-well plates and treated with serial dilutions of PF-562271 for 3-5 days.[2] Cell viability is measured using colorimetric assays such as MTT or MTS, or by using reagents that measure ATP content (e.g., CellTiter-Glo). The results are used to calculate the IC50 for cell growth inhibition.[8]

## In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor efficacy of PF-562271 in a living organism.

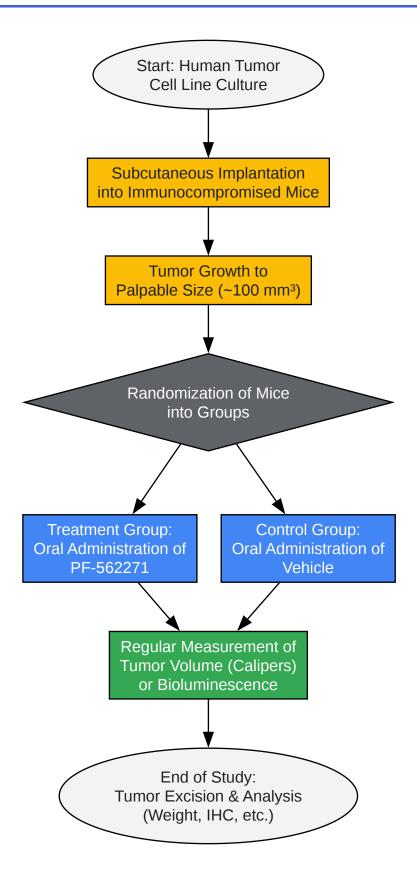






• Methodology: Human cancer cells (e.g., PC3M-luc-C6, 143B osteosarcoma) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[11][12] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and vehicle control groups.[12] PF-562271 is administered orally (p.o.), typically twice daily (BID).[11][12] Tumor volume is measured regularly with calipers. For metastatic models, bioluminescent imaging (BLI) is often used to track disease progression.[3][11] At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess biomarkers such as cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[12]





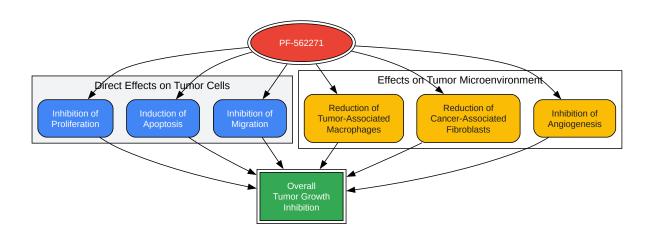
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**Caption:** Simplified workflow for a preclinical in vivo xenograft study.



### **Effects on the Tumor Microenvironment**

Beyond its direct effects on tumor cells, PF-562271 also modulates the tumor microenvironment. Studies in pancreatic cancer models have shown that treatment with PF-562271 leads to a significant reduction in tumor-associated macrophages and cancer-associated fibroblasts (CAFs).[13][14] This alteration of the stromal composition correlates with decreased tumor cell proliferation and is a distinct mechanism compared to traditional chemotherapies like gemcitabine, which do not show similar effects on these stromal cells.[13] [14]



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**Caption:** Logical relationship of PF-562271's multifaceted antitumor effects.

## Conclusion

PF-562271 is a selective and potent inhibitor of FAK and PYK2, acting through ATP-competitive binding to disrupt key signaling pathways involved in cancer progression. Its mechanism of action encompasses the direct inhibition of tumor cell proliferation, survival, and migration, as well as the modulation of the tumor microenvironment by reducing stromal cell populations and angiogenesis. The comprehensive preclinical data supports FAK as a valuable therapeutic



target, and PF-562271 represents a significant tool for investigating the clinical potential of FAK inhibition in the treatment of advanced solid tumors.

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